N-ethyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical composition and structure . The molecular formula represents the numbers and types of atoms in a molecule .
Synthesis Analysis
The synthesis of a compound refers to the process by which it is made. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with other compounds under various conditions, and the products that are formed .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined using various laboratory techniques .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with similar structural features to N-ethyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide, highlights their potential as glutaminase inhibitors. These compounds show promising results in inhibiting the growth of human lymphoma cells in vitro and in vivo, indicating potential therapeutic applications in cancer treatment through glutaminase inhibition (Shukla et al., 2012).
Insecticidal Activity
Compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests that this compound could be explored for similar applications, given its structural similarities to the studied compounds (Fadda et al., 2017).
Antimicrobial and Antitumor Applications
The synthesis and evaluation of 4-oxo-thiazolidine derivatives, including compounds with structural similarities to this compound, have been reported. These compounds possess antimicrobial properties and have been studied for their potential antitumor activities, suggesting a wide range of biomedical applications (Patel et al., 2009).
Antioxidant and Anticancer Properties
Research involving the synthesis of novel thiazole derivatives as 6-APA (6-acetyl penicillanic acid) mimics shows that these compounds exhibit significant antimicrobial activity and hold promise for anticancer applications. Given the structural similarity, this compound could be investigated for similar biological activities (Nuha et al., 2021).
GPIIb/IIIa Integrin Antagonism
The development of compounds with trisubstituted beta-amino acid residues, similar in complexity to this compound, has shown potential for inhibiting human platelet aggregation. These findings suggest possible applications in antithrombotic therapy, particularly for acute phase treatment (Hayashi et al., 1998).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-ethyl-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O3S/c1-3-13-11(16)7-15-10-6-8(12)4-5-9(10)14(2)19(15,17)18/h4-6H,3,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABDRBDJQPVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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